molecular formula C22H29N3O5S B2356897 2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-69-1

2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2356897
CAS No.: 897621-69-1
M. Wt: 447.55
InChI Key: VNFPCUXVVAXNRZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a phenylpiperazine moiety, and a sulfonyl ethyl acetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base.

    Formation of the acetamide intermediate: The 3,4-dimethoxyphenylacetic acid is then converted to its corresponding acetamide by reacting with thionyl chloride followed by ammonia.

    Synthesis of the phenylpiperazine intermediate: 4-phenylpiperazine is synthesized through the reaction of phenylhydrazine with ethylene oxide.

    Coupling reaction: The final step involves the coupling of the acetamide intermediate with the phenylpiperazine intermediate in the presence of a sulfonylating agent such as sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
  • N-(2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzamide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide exhibits unique properties due to the presence of the sulfonyl group, which can enhance its chemical stability and biological activity. The combination of the dimethoxyphenyl and phenylpiperazine moieties also contributes to its distinct pharmacological profile.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-20-9-8-18(16-21(20)30-2)17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPCUXVVAXNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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